

Azido-PEG4-oxazolidin-2-one chemical structure and properties

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Compound of Interest

Compound Name: Azido-PEG4-oxazolidin-2-one

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An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive oxazolidin-2-one moiety, offers a versatile platform for the precise engineering of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols and logical workflows. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and provides generalized protocols based on established chemical principles for similar molecules.

Chemical Structure and Identification

Azido-PEG4-oxazolidin-2-one is characterized by three key functional components: an azide (N_3) group, a polyethylene glycol (PEG) chain of four ethylene oxide units, and a terminal oxazolidin-2-one ring.

- Azide Group: This functional group is paramount for its utility in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of stable triazole linkages with alkyne-modified molecules.[1]
- PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated entities.[2]
- Oxazolidin-2-one Moiety: This heterocyclic ring system can serve as a reactive handle for further chemical modifications. The oxazolidin-2-one group is known to be an efficient ligand in copper-catalyzed N-arylation reactions.[2]

Chemical Structure:

Caption: Chemical structure of **Azido-PEG4-oxazolidin-2-one**.

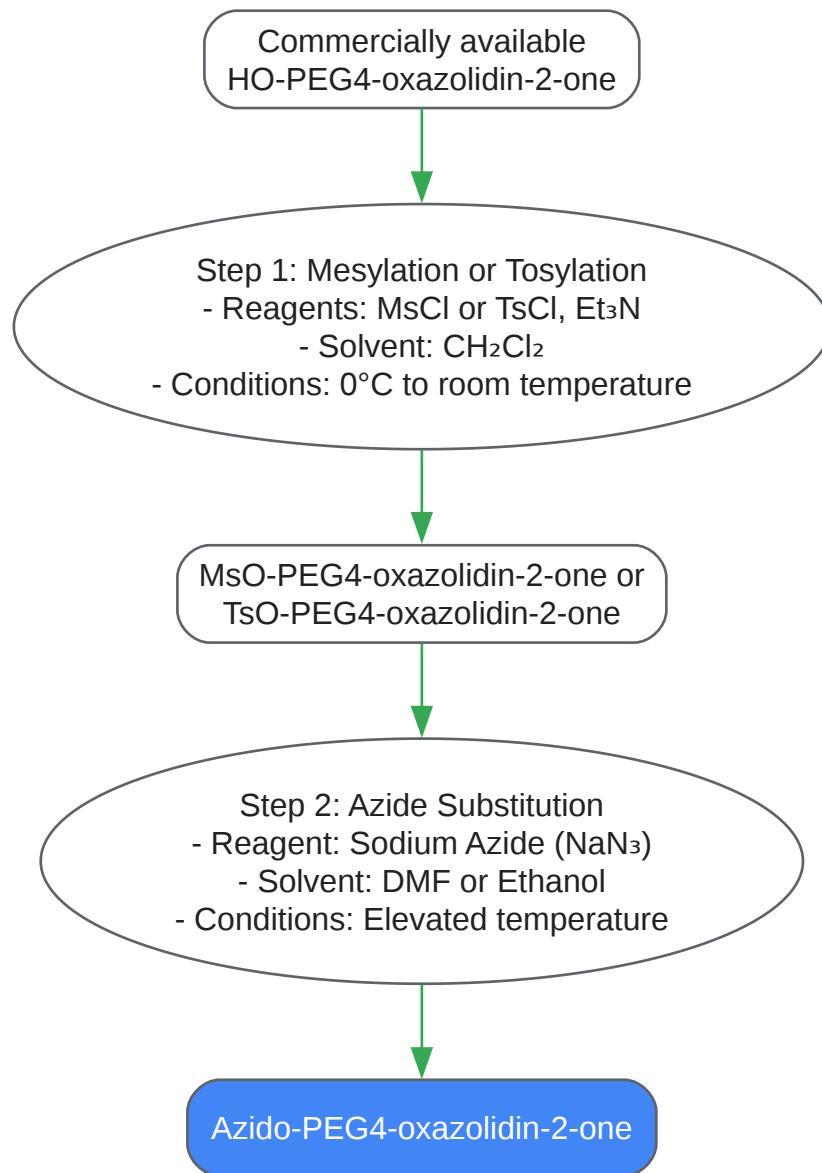
Physicochemical Properties

Quantitative physicochemical data for **Azido-PEG4-oxazolidin-2-one** is not extensively reported in publicly available literature. The following table summarizes known information and estimates for related compounds.

Property	Value	Source/Reference
Molecular Formula	$C_{13}H_{24}N_4O_6$	[3]
Molecular Weight	332.4 g/mol	[3]
Appearance	Solid	[4]
Purity	≥98%	[3]
Solubility	The hydrophilic PEG spacer increases solubility in aqueous media. Soluble in DMSO and DMF.	[2] [5]
Melting Point	No data available	[4]
Boiling Point	No data available	[4]
Density	No data available	
Storage	-20°C	[3]

Synthesis

A detailed, step-by-step synthesis protocol for **Azido-PEG4-oxazolidin-2-one** is not readily available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar azido-PEG derivatives and N-substituted oxazolidinones. A generalized two-step synthetic workflow is proposed below.



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Caption: Proposed synthetic workflow for **Azido-PEG4-oxazolidin-2-one**.

Generalized Experimental Protocol:

Step 1: Mesylation/Tosylation of HO-PEG4-oxazolidin-2-one

- Dissolve HO-PEG4-oxazolidin-2-one in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to 0°C using an ice bath.

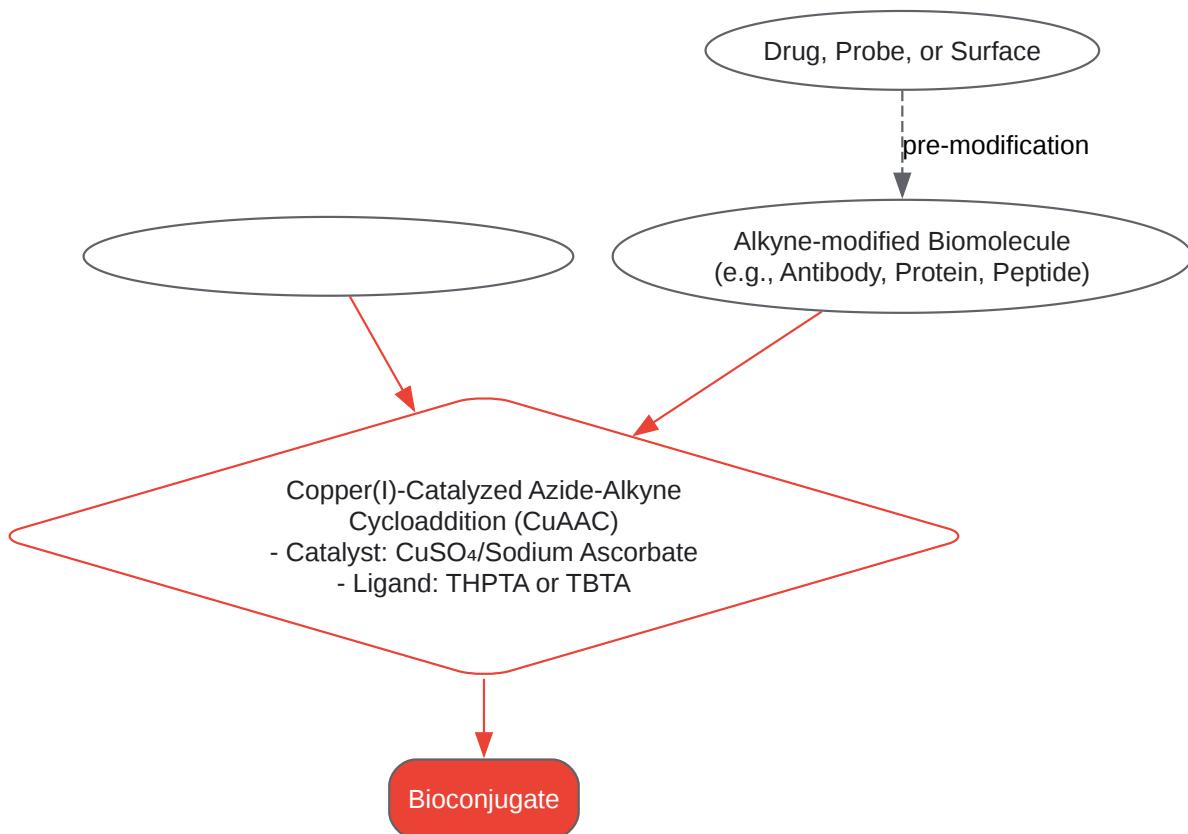
- Add triethylamine (Et_3N) (1.2 equivalents) dropwise to the solution.
- Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the reaction mixture.
- Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with CH_2Cl_2 .
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated intermediate.

Step 2: Azide Substitution

- Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or ethanol.
- Add sodium azide (NaN_3) (1.5-2.0 equivalents) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate or CH_2Cl_2).
- Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain pure **Azido-PEG4-oxazolidin-2-one**.

Applications in Bioconjugation and Drug Delivery

The primary application of **Azido-PEG4-oxazolidin-2-one** lies in its ability to link biomolecules to other molecules of interest, such as therapeutic agents, imaging agents, or solid supports. The azide group allows for highly specific and efficient conjugation via click chemistry.



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Caption: General workflow for bioconjugation using **Azido-PEG4-oxazolidin-2-one**.

Generalized Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes a general procedure for conjugating an alkyne-modified protein with **Azido-PEG4-oxazolidin-2-one**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

- Azido-PEG4-oxazolidin-2-one**

- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)
- Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

Procedure:

- Preparation of Reagents:

- Dissolve **Azido-PEG4-oxazolidin-2-one** in DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

- Reaction Setup:

- In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add a 10- to 50-fold molar excess of the **Azido-PEG4-oxazolidin-2-one** stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

- Initiation of Click Reaction:

- In a separate tube, premix the CuSO_4 and THPTA/TBTA solutions.
 - Add the copper/ligand premix to the protein-linker solution.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

- Incubation:

- Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can be performed at 4°C for a longer duration if the protein is sensitive to room temperature.
- Purification:
 - Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.
- Characterization:
 - Characterize the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.

Stability

The stability of **Azido-PEG4-oxazolidin-2-one** is a critical consideration for its storage and use. The azide group is generally stable under common reaction conditions.^[6] However, the oxazolidin-2-one ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.^[7] Studies on related oxazolidine structures have shown that they can hydrolyze in aqueous solutions.^{[8][9]} Therefore, it is recommended to store the compound in a dry environment and to use it in buffers with a pH around neutral or slightly acidic for conjugation reactions.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry) for **Azido-PEG4-oxazolidin-2-one** are not readily available in public databases. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Signals corresponding to the protons of the PEG chain, the oxazolidin-2-one ring, and the methylene group adjacent to the azide.
- ¹³C NMR: Resonances for the carbons of the PEG chain, the oxazolidin-2-one ring (including the carbonyl carbon), and the carbon attached to the azide group.

- FTIR: A characteristic strong absorption band for the azide group (N=N=N stretch) typically appears around 2100 cm^{-1} . A carbonyl (C=O) stretching band for the oxazolidin-2-one ring would be expected around 1750 cm^{-1} .
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

Azido-PEG4-oxazolidin-2-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Azido-PEG4-oxazolidin-2-one is a valuable chemical tool for researchers in drug development and biotechnology. Its bifunctional nature, combining the specificity of click chemistry with the advantageous properties of a PEG spacer, makes it a powerful linker for the construction of well-defined bioconjugates. While detailed experimental data for this specific compound is limited, the generalized protocols and structural information provided in this guide offer a solid foundation for its successful application in various research endeavors. Further studies are warranted to fully characterize its physicochemical properties and to explore its full potential in the development of novel therapeutics and diagnostics.

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